Ethyl 5-hydroxypentylcarbamate

Description

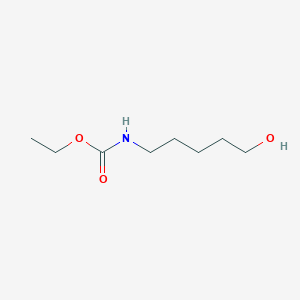

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(5-hydroxypentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-2-12-8(11)9-6-4-3-5-7-10/h10H,2-7H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZCHGMXZGTIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598227 | |

| Record name | Ethyl (5-hydroxypentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210056-91-0 | |

| Record name | Ethyl (5-hydroxypentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Catalytic Approaches for Ethyl 5 Hydroxypentylcarbamate and Analogues

Conventional Strategies in Carbamate (B1207046) Synthesis

Traditional methods for synthesizing carbamates are well-established but often rely on toxic reagents and harsh conditions. These routes, however, form the basis from which modern synthetic chemistry has advanced.

Historically, the most common industrial synthesis of carbamates involves the use of phosgene (B1210022) (COCl₂) and its derivatives. morressier.comresearchgate.net Phosgene reacts with an amine to form an isocyanate, which is then trapped by an alcohol to yield the desired carbamate. acs.org A more direct and frequently used laboratory-scale approach involves the reaction of an amine with an alkyl chloroformate. nih.govacs.org

Despite their utility, these methods have significant drawbacks. Phosgene is an extremely toxic gas, presenting substantial handling and safety challenges. nih.govacs.org Chloroformate reagents also require careful handling, and these reactions often necessitate a large excess of base and long reaction times to achieve acceptable efficiency. nih.govacs.org An alternative approach involves the photo-on-demand synthesis of chloroformates from an alcohol in a chloroform solution, which can then be converted to carbamates in a one-pot reaction by adding an amine. researchgate.net

Table 1: Comparison of Phosgene and Chloroformate Routes

| Feature | Phosgenation Route | Chloroformate Route |

|---|---|---|

| Primary Reagent | Phosgene (COCl₂) | Alkyl Chloroformate (R-O-COCl) |

| Intermediate | Isocyanate (R-N=C=O) | None (Direct reaction) |

| Key Advantage | High reactivity | More manageable than phosgene |

| Major Drawback | Extreme toxicity of phosgene | Requires excess base, long reaction times nih.govacs.org |

To circumvent the use of phosgene, alternative carbonylation methods have been developed. Oxidative carbonylation involves the reaction of amines with carbon monoxide (CO) and an alcohol in the presence of an oxidant and a catalyst, often from the platinum group metals. acs.org Palladium-on-carbon (Pd/C) catalysts have also been studied for carbamate synthesis via the direct oxidative carbonylation of an amine with an alcohol. While this avoids phosgene, it introduces the challenge of handling toxic and flammable carbon monoxide gas. google.com

Another significant non-phosgene route is the alcoholysis of urea (B33335). researchgate.net In this process, urea reacts with an alcohol to produce a carbamate and ammonia. qub.ac.uk This method is considered a greener alternative because the raw materials are inexpensive and abundant, and the ammonia byproduct can theoretically be recycled back into urea by reacting it with CO₂. researchgate.net The reaction can be performed with or without a catalyst, though various catalysts have been explored to improve yields and reaction conditions. qub.ac.ukresearchgate.net Indium triflate, for example, has been shown to effectively catalyze the synthesis of primary carbamates from alcohols and urea. organic-chemistry.org

Table 2: Overview of Carbonylation and Urea Alcoholysis

| Method | Key Reactants | Typical Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Oxidative Carbonylation | Amine, Alcohol, CO, Oxidant | Platinum group metals, Pd/C acs.org | Avoids phosgene | Uses toxic, flammable CO gas google.com |

| Urea Alcoholysis | Urea, Alcohol | None, or Lewis acids (e.g., Indium triflate) organic-chemistry.org | Inexpensive, abundant materials; "green" route researchgate.net | Reversible reaction, may require separation of ammonia qub.ac.uk |

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O), is a widely used reagent for the protection of amines as their tert-butoxycarbonyl (Boc) carbamate derivatives. wikipedia.org This transformation is fundamental in peptide synthesis and other multi-step organic syntheses where the amine's nucleophilicity must be temporarily masked. mychemblog.com The reaction typically proceeds by treating an amine with Boc₂O in the presence of a base, such as sodium bicarbonate or 4-(dimethylaminopyridine) (DMAP). mychemblog.comchemicalbook.com

The resulting Boc-protected amine is stable to most bases and nucleophiles, allowing for selective reactions at other parts of the molecule. organic-chemistry.org The Boc group can be readily removed under moderately strong acidic conditions, for instance, with trifluoroacetic acid or hydrochloric acid in methanol. wikipedia.orgchemicalbook.com This strategy allows for the selective deprotection of the amine when needed. The reaction of an aromatic carboxylic acid with Boc₂O and sodium azide (B81097) can also lead to a carbamate through a Curtius rearrangement of an acyl azide intermediate. organic-chemistry.org

Table 3: Common Conditions for Boc Protection of Amines

| Base / Catalyst | Solvent | Temperature | Key Features |

|---|---|---|---|

| Sodium Bicarbonate | Aqueous conditions | Room Temperature | Standard aqueous workup chemicalbook.com |

| 4-(Dimethylaminopyridine) (DMAP) | Acetonitrile, THF, DCM | 0°C to Room Temperature | Efficient for less reactive amines mychemblog.comchemicalbook.com |

Advancements in Green and Sustainable Carbamate Synthesis

Modern research focuses on developing more environmentally benign methods for carbamate synthesis that utilize non-toxic, renewable feedstocks and employ efficient catalytic systems.

The use of carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 feedstock is a primary goal of green chemistry. nih.govresearchgate.net Direct synthesis of carbamates from CO₂, amines, and alcohols presents a highly attractive, halogen-free alternative to traditional methods. rsc.org The general approach involves the reaction of an amine with CO₂ to form a carbamic acid intermediate or its corresponding salt. researchgate.netnih.gov This intermediate is then typically reacted with an alcohol to yield the carbamate. researchgate.net

A significant challenge is the thermodynamic stability of CO₂, which often necessitates catalysts and methods to drive the reaction forward. researchgate.net One effective strategy is the removal of water, a byproduct of the reaction. researchgate.net A three-component coupling of an amine, CO₂, and an alkyl halide in the presence of a base like cesium carbonate can also produce carbamates under mild conditions. organic-chemistry.org This approach avoids the direct use of an alcohol but introduces a halide. organic-chemistry.org

Transition metal catalysis plays a vital role in developing efficient and selective carbamate syntheses. Various metals have been employed to facilitate reactions that are otherwise difficult. For instance, iron pincer complexes have been shown to catalyze the dehydrogenative synthesis of carbamates from formamides and alcohols, releasing only H₂ as a byproduct. morressier.com

Carbamoyl (B1232498) chlorides, which are derivatives of carbamic acids, can participate in a range of transition metal-catalyzed transformations, including cross-coupling reactions to form complex amide-functionalized molecules. rsc.org Copper-catalyzed cross-coupling reactions have also been developed to synthesize carbamates from amines and alkoxycarbonyl radicals under mild conditions, showing compatibility with a wide array of amine substrates. organic-chemistry.org While specific catalytic cycles for Ethyl 5-hydroxypentylcarbamate are not detailed, these general metal-catalyzed methodologies provide powerful tools for creating a diverse range of carbamate analogues.

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| Phosgene | Carbonyl dichloride |

| Triphosgene | Bis(trichloromethyl) carbonate |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO₂ |

| Urea | - |

| Di-tert-butyl Dicarbonate | Boc anhydride, Boc₂O |

| 4-(dimethylaminopyridine) | DMAP |

| Trifluoroacetic acid | TFA |

| Hydrochloric acid | HCl |

| Sodium bicarbonate | - |

| Cesium carbonate | - |

| Indium triflate | - |

| Palladium-on-carbon | Pd/C |

| Acyl azide | - |

| Isocyanate | - |

| Chloroform | - |

| Triethylamine | TEA |

| Dichloromethane | DCM |

| Acetonitrile | - |

Organocatalytic and Metal-Free Synthetic Systems

The development of synthetic methodologies for carbamates that avoid the use of toxic phosgene derivatives and hazardous metal catalysts is a significant area of research. Organocatalytic and metal-free systems offer a more sustainable and environmentally benign approach to the synthesis of hydroxylated carbamates like this compound. These methods often utilize readily available starting materials and milder reaction conditions.

One prominent metal-free approach involves the use of carbon dioxide (CO2) as a C1 source for carbamate synthesis. In a mild, metal-free process, aryl isocyanates can be generated from arylamines and CO2. A carbamic acid intermediate is formed in the presence of an organobase such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This intermediate is then dehydrated to produce the isocyanate, which can be subsequently trapped by an alcohol to form the desired carbamate. organic-chemistry.orgacs.org This strategy can be adapted for the synthesis of hydroxylated carbamates by using a diol or a protected amino alcohol.

Another effective organocatalytic method is the aminolysis of cyclic carbonates. The ring-opening of cyclic carbonates with amines can be catalyzed by various organocatalysts, with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) being particularly effective due to its bifunctional activity. researchgate.net This reaction leads to the formation of hydroxyurethanes, which are structurally analogous to hydroxylated carbamates. The regioselectivity of the ring-opening can be controlled, providing access to carbamates with specific substitution patterns. researchgate.net For instance, the reaction of a substituted cyclic carbonate with an amine in the presence of TBD can preferentially yield a carbamate with a tertiary alcohol functionality. researchgate.net

The table below summarizes key findings in organocatalytic and metal-free synthetic systems for carbamates.

| Catalyst/Reagent | Starting Materials | Product | Key Features |

| DBU / Dehydrating Agent | Arylamine, CO2, Alcohol | Aryl carbamate | Metal-free, utilizes CO2, proceeds via an isocyanate intermediate. organic-chemistry.orgacs.org |

| TBD | Cyclic Carbonate, Amine | Hydroxyurethane | Organocatalytic, bifunctional catalyst, allows for regioselective synthesis. researchgate.netresearchgate.net |

| Si(OMe)4 / DBU | Amine, CO2, Alcohol | Carbamate | Metal-free, Si(OMe)4 acts as a regenerable reagent. organic-chemistry.orgorganic-chemistry.org |

Direct Conversion Approaches from Protected Amine Precursors

The direct conversion of protected amines, particularly those with a tert-butoxycarbonyl (Boc) protecting group, into carbamates represents a highly efficient synthetic strategy. This approach is advantageous as it circumvents the need for deprotection and subsequent reaction with a chloroformate or isocyanate, thus streamlining the synthetic process.

A novel and sustainable method for the direct transformation of Boc-protected amines into carbamates utilizes tert-butoxide lithium (t-BuOLi) as the sole base. rsc.orgrsc.orgresearchgate.net This methodology obviates the need for hazardous reagents and metal catalysts. The proposed mechanism involves the formation of an isocyanate intermediate from the Boc-protected amine under the influence of t-BuOLi, which is then attacked by an alcohol to yield the final carbamate. rsc.orgrsc.orgresearchgate.net This method has been shown to be effective for a wide range of substrates, including those containing olefinic bonds, and can be performed on a gram scale. rsc.org

Another approach involves the activation of the Boc-protected amine with trifluoromethanesulfonyl anhydride (Tf2O) in the presence of 2-chloropyridine. This in situ generates an isocyanate intermediate that readily reacts with alcohols to afford the desired carbamates in high yields. researchgate.net

The following table presents a summary of different approaches for the direct conversion of protected amine precursors to carbamates.

| Reagent/Catalyst | Protected Amine | Nucleophile | Product | Key Features |

| t-BuOLi | Boc-protected amine | Alcohol | Carbamate | Metal-free, sustainable, high yields, wide substrate scope. rsc.orgrsc.orgresearchgate.net |

| Tf2O / 2-chloropyridine | Boc-protected amine | Alcohol | Carbamate | One-pot procedure, in situ generation of isocyanate. researchgate.net |

| Rhodium catalyst / Arylboroxine | N-Boc- or N-Cbz-protected amine | - | Secondary benzamide | Direct amidation, replaces two-step deprotection-condensation. acs.org |

Regioselective and Stereoselective Synthetic Considerations for Hydroxylated Carbamates

The synthesis of complex hydroxylated carbamates often requires precise control over regioselectivity and stereoselectivity to obtain the desired isomer. This is particularly crucial when multiple hydroxyl groups are present in the precursor molecules or when chiral centers are being established.

Regioselectivity in the synthesis of hydroxylated carbamates can be achieved through various strategies. One effective method involves the organocatalytic ring-opening of substituted cyclic carbonates with amines. The use of a catalyst like TBD can direct the nucleophilic attack of the amine to a specific carbon of the carbonate, leading to the formation of a specific regioisomer of the resulting hydroxyurethane. researchgate.net The substitution pattern on the cyclic carbonate plays a crucial role in determining the outcome of the reaction. researchgate.net Another approach to achieve regioselectivity is through the use of protecting groups. For diols and polyols, selective protection of certain hydroxyl groups allows for the carbamoylation of the unprotected hydroxyl group. Organobase-catalyzed benzoylation, for example, has been shown to be highly regioselective for primary hydroxyl groups. mdpi.com

Stereoselectivity is a key consideration in the synthesis of chiral hydroxylated carbamates. Asymmetric synthesis methods are employed to control the formation of stereocenters. For instance, the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine carbamates has been investigated for the diastereoselective synthesis of α-hydroxy amides. nih.gov This rearrangement proceeds with excellent diastereoselectivity. nih.gov Furthermore, the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide can be achieved using a bifunctional organocatalyst. nih.gov This method allows for the preparation of enantioenriched cyclic carbamates which can be further transformed into acyclic amino alcohols. nih.gov The stereochemical outcome of such reactions is often dictated by the chiral catalyst or auxiliary used.

The table below highlights key considerations and methodologies for achieving regioselectivity and stereoselectivity in the synthesis of hydroxylated carbamates.

| Consideration | Methodology | Catalyst/Reagent | Outcome |

| Regioselectivity | Organocatalytic ring-opening of cyclic carbonates | TBD | Regioselective formation of hydroxyurethanes. researchgate.net |

| Regioselectivity | Selective protection of polyols | DBU / 1-benzoylimidazole | Selective benzoylation of primary hydroxyl groups. mdpi.com |

| Stereoselectivity | Asymmetric 1,2-carbamoyl rearrangement | sec-Butyllithium | Diastereoselective synthesis of α-hydroxy amides. nih.gov |

| Stereoselectivity | Enantioselective cyclization with CO2 | Chiral bifunctional organocatalyst | Enantioenriched cyclic carbamates. nih.gov |

Chemical Reactivity, Derivatization, and Functionalization Strategies

Reactions at the Hydroxyl Group (e.g., Esterification, Etherification)

The primary hydroxyl group in Ethyl 5-hydroxypentylcarbamate is a key site for functionalization. Standard reactions targeting alcohols, such as esterification and etherification, can be readily employed to introduce a variety of substituents, thereby modifying the molecule's physical and chemical properties.

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, although it is a reversible reaction. To drive the reaction to completion, water is typically removed, or an excess of one of the reactants is used. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine, provides a more efficient and irreversible route to the corresponding esters.

Table 1: Representative Esterification Reactions of Hydroxyalkyl Carbamates

| Acylating Agent | Catalyst/Base | Product |

| Acetic Anhydride | Pyridine | Ethyl 5-acetoxypentylcarbamate |

| Benzoyl Chloride | Triethylamine | Ethyl 5-(benzoyloxy)pentylcarbamate |

| Propanoic Acid | Sulfuric Acid | Ethyl 5-propanoyloxypentylcarbamate |

Etherification: The synthesis of ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. This method is highly versatile for introducing a wide range of alkyl or aryl groups.

Table 2: Illustrative Etherification Reactions of Hydroxyalkyl Carbamates

| Alkylating Agent | Base | Product |

| Methyl Iodide | Sodium Hydride | Ethyl 5-methoxypentylcarbamate |

| Benzyl Bromide | Potassium tert-butoxide | Ethyl 5-(benzyloxy)pentylcarbamate |

| Ethyl Tosylate | Sodium Hydride | Ethyl 5-ethoxypentylcarbamate |

Transformations Involving the Carbamate (B1207046) Moiety (e.g., N-Alkylation, N-Acylation)

The carbamate group in this compound also offers opportunities for derivatization, although the nitrogen atom is less nucleophilic than that of an amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Nevertheless, N-alkylation and N-acylation are achievable under appropriate conditions.

N-Alkylation: The introduction of an alkyl group onto the carbamate nitrogen typically requires a strong base to deprotonate the N-H bond, followed by reaction with an alkylating agent. Common bases for this transformation include sodium hydride or potassium tert-butoxide. The choice of solvent and reaction temperature can be critical to achieving good yields and minimizing side reactions. N,N-disubstituted carbamates are generally more stable than their monosubstituted counterparts nih.gov.

N-Acylation: The acylation of the carbamate nitrogen can be accomplished using acylating agents such as acid chlorides or anhydrides. This reaction is often facilitated by the use of a base to enhance the nucleophilicity of the carbamate nitrogen. The resulting N-acylcarbamates, also known as imides, are valuable intermediates in organic synthesis.

Nucleophilic and Electrophilic Reactivity Profiles of the Pentyl Chain

The pentyl chain of this compound is a saturated hydrocarbon chain and is generally considered to be chemically inert under most conditions. However, its reactivity can be influenced by the presence of the terminal functional groups.

Nucleophilic Reactivity: The pentyl chain itself does not possess inherent nucleophilic character. Any nucleophilic reactions involving this part of the molecule would typically be preceded by a functionalization step, such as halogenation, to introduce a suitable leaving group.

Electrophilic Reactivity: Similarly, the pentyl chain is not electrophilic. Electrophilic reactions would necessitate prior modification of the chain. For instance, oxidation of the terminal hydroxyl group to an aldehyde would render the α-carbon susceptible to attack by nucleophiles. It is important to note that the carbamate group can act as a directing group in certain C-H activation reactions, although this is more commonly observed with N-aryl carbamates.

Development of Multivalent and Conjugated Carbamate Structures

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of larger, more complex architectures such as multivalent and conjugated structures. These structures can exhibit unique properties and have applications in materials science and medicinal chemistry.

Multivalent Structures: Dendrimers and other multivalent scaffolds can be constructed using this compound as a building block. The hydroxyl group can be used as a point of attachment for further branching, while the carbamate functionality can be incorporated into the polymer backbone or used for subsequent modifications. For example, reaction with a diisocyanate could lead to the formation of polyurethane-like oligomers. The synthesis of dendrimeric carbamates has been reported using urea (B33335) as a starting material researchgate.net.

Conjugated Structures: Carbamate-functionalized polymers can be prepared through the reaction of hydroxyl-functional polymers with lower alkyl carbamates via a transcarbamoylation reaction google.com. This allows for the introduction of the carbamate functionality along a polymer chain. Furthermore, sequence-defined oligocarbamates can be synthesized using solid-phase methodologies with amino alcohol building blocks nih.gov. These approaches enable the precise placement of functional groups, leading to materials with tailored properties. Carbamate-linked cationic lipids have also been synthesized for applications in gene delivery nih.gov.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the functional groups.

For Ethyl 5-hydroxypentylcarbamate, ¹H NMR would be expected to show distinct signals for each unique proton environment. The ethyl group would produce a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂O) protons due to spin-spin coupling. The five-carbon chain would exhibit a series of multiplets, with the methylene group adjacent to the nitrogen (CH₂N) and the one adjacent to the hydroxyl group (CH₂OH) having unique chemical shifts. The protons of the N-H and O-H groups would typically appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) of the carbamate (B1207046) group at a characteristic downfield shift, carbons of the ethyl group, and the five distinct carbons of the hydroxypentyl chain.

Predicted ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions. | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | ¹³C NMR | Predicted δ (ppm) | Assignment | | | 1.25 | t | O-CH₂-CH₃ | | | 14.5 | O-CH₂-CH₃ | | | 1.3-1.6 | m | NH-CH₂-CH₂-CH₂ -CH₂ -CH₂-OH | | | 22.0 | NH-CH₂-CH₂-CH₂ -CH₂-CH₂-OH | | | 1.3-1.6 | m | NH-CH₂-CH₂ -CH₂-CH₂-CH₂-OH | | | 29.0 | NH-CH₂-CH₂ -CH₂-CH₂-CH₂-OH | | | 3.15 | t | NH-CH₂ -(CH₂)₄-OH | | | 32.5 | NH-CH₂-CH₂-CH₂-CH₂ -CH₂-OH | | | 3.60 | t | (CH₂)₄-CH₂ -OH | | | 41.0 | NH-CH₂ -(CH₂)₄-OH | | | 4.10 | q | O-CH₂ -CH₃ | | | 61.0 | O-CH₂ -CH₃ | | | 5.0 (broad) | s | NH | | | 62.5 | (CH₂)₄-CH₂ -OH | | | Variable (broad) | s | OH | | | 157.0 | N-C =O |

High-Resolution Mass Spectrometry for Compound Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass.

For this compound, HRMS would be used to verify its molecular formula, C₈H₁₇NO₃. The analysis would involve ionizing the molecule (e.g., via electrospray ionization, ESI) and measuring its exact mass. The experimentally determined mass would then be compared to the theoretically calculated mass, with a match within a very small tolerance (typically <5 ppm) providing strong evidence for the compound's identity.

| Compound | Molecular Formula | Calculated Exact Mass |

| This compound | C₈H₁₇NO₃ | 175.12084 |

Further analysis using tandem mass spectrometry (MS/MS) could reveal characteristic fragmentation patterns, providing additional structural confirmation.

X-ray Crystallography for Solid-State Structure Determination (General for Carbamates)

X-ray Crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. While specific crystallographic data for this compound is not publicly available, the general structural features of carbamates are well-established through this technique.

In the solid state, the carbamate functional group typically adopts a planar conformation due to delocalization of the nitrogen lone pair electrons into the carbonyl group. nih.gov The crystal packing of carbamates is heavily influenced by intermolecular hydrogen bonding. mdpi.comacs.org For a molecule like this compound, the N-H group of the carbamate and the terminal O-H group are both potent hydrogen bond donors, while the carbonyl and hydroxyl oxygens act as acceptors. These interactions are crucial in organizing the molecules into a stable, repeating crystal lattice. mdpi.comacs.org The presence of these hydrogen-bonding groups generally facilitates the synthesis and crystallization of carbamates. mdpi.com In some cases, carbamates can form extensive hydrogen-bonded networks that contribute to the stability of the system. mdpi.com

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. Each type of bond and functional group has a characteristic absorption range.

An FT-IR spectrum of this compound would display several key absorption bands confirming its structure. A strong, broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. The N-H stretch of the secondary carbamate would appear in a similar region, typically around 3300 cm⁻¹. One of the most prominent peaks would be the C=O (carbonyl) stretching vibration, which is expected to appear as a strong, sharp band around 1700-1680 cm⁻¹. oup.com Additionally, C-O and C-N stretching vibrations would be visible in the fingerprint region of the spectrum (1300-1000 cm⁻¹). mdpi.com

Predicted FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400–3200 (broad) | O-H stretch | Alcohol |

| ~3300 | N-H stretch | Carbamate |

| 2950–2850 | C-H stretch | Alkyl (CH₂, CH₃) |

| 1700–1680 (strong) | C=O stretch | Carbamate Carbonyl |

| ~1540 | N-H bend | Carbamate |

Computational Chemistry and Theoretical Modeling of Carbamate Systems

Quantum Mechanical (QM) and Hybrid QM/MM Studies of Electronic Structure

Quantum mechanical (QM) methods are fundamental to elucidating the electronic properties of the carbamate (B1207046) functional group. The carbamate moiety is characterized as an "amide-ester" hybrid, and its stability is significantly influenced by resonance between the amide and carboxyl groups. nih.gov This resonance results in a delocalization of the nitrogen lone pair electrons into the carbonyl group, creating a pseudo double bond character in the C-N linkage. acs.org

QM calculations, particularly those using Density Functional Theory (DFT), are employed to investigate this electronic landscape. acs.org These studies allow for the precise calculation of molecular orbitals, electron density distribution, and electrostatic potentials. The resonance stabilization leads to a rotational barrier around the C-N bond that is approximately 3–4 kcal/mol lower than that of analogous amides, making carbamates more electrophilic and reactive towards nucleophiles. nih.gov

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly useful for studying carbamates in complex environments, such as within the active site of an enzyme. In this approach, the carbamate and its immediate interacting partners are treated with high-accuracy QM methods, while the larger protein and solvent environment are modeled using computationally less expensive MM force fields. This allows for an accurate description of electronic events like bond breaking/formation during enzymatic reactions involving carbamates. nih.gov

Table 1: Comparative Rotational Barriers of Amide vs. Carbamate C-N Bond

| Compound Type | Typical C-N Rotational Barrier (kcal/mol) | Key Feature |

|---|---|---|

| Amide | 15 - 20 | Strong resonance stabilization. |

| Carbamate | 12 - 16 | Resonance perturbed by the ester oxygen, lowering the barrier. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of flexible molecules like Ethyl 5-hydroxypentylcarbamate over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

A key aspect of carbamate structure is the potential for syn and anti conformations, arising from rotation around the C-O bond. MD simulations can map the potential energy surface to identify stable conformers and the energy barriers between them. acs.orgchemrxiv.org For this compound, simulations would also characterize the flexibility of the pentyl chain and the orientation of the terminal hydroxyl group, which can form intramolecular hydrogen bonds.

Solvent effects are critical to the behavior of carbamates and can be explicitly modeled in MD simulations. nih.govnih.gov The presence of a solvent like water can stabilize certain conformations through hydrogen bonding and alter the dynamics of the molecule. researchgate.netresearchgate.net For instance, simulations can quantify the solvation free energy, revealing how favorably the molecule partitions into a particular solvent. researchgate.net While the rotational barriers of amides show significant solvent dependence, carbamates are known to be less sensitive to bulk solvent polarity. researchgate.net Computational studies have shown that while carbamates are capable hydrogen-bond acceptors, their rotational barrier does not increase upon hydrogen bonding as much as it does for amides. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. acs.orgepa.gov For carbamate systems, these models are invaluable for predicting the efficacy or toxicity of novel analogues without the need for exhaustive experimental synthesis and testing. nih.gov

In a typical QSAR study for carbamate-based enzyme inhibitors, a set of derivatives is synthesized, and their inhibitory activity is measured. nih.gov Concurrently, a wide range of molecular descriptors for each derivative is calculated using computational methods. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Statistical techniques such as multiple linear regression or machine learning algorithms are then used to build a mathematical model that links a combination of these descriptors to the observed activity. nih.gov Such models can then be used to predict the activity of new, unsynthesized carbamate analogues, guiding the design of more potent or selective compounds.

Mechanistic Investigations of Reaction Pathways via Computational Methods

Computational methods are essential for elucidating the detailed mechanisms of chemical reactions involving carbamates, such as their synthesis or hydrolysis. colab.wsusu.edu Techniques like DFT can be used to map the entire reaction pathway from reactants to products, identifying key transition states and intermediates along the way. mdpi.comnih.gov

For the formation of a carbamate like this compound, which could be synthesized from an alcohol and an isocyanate, computational modeling can calculate the activation energy of the reaction. acs.org This provides a quantitative measure of the reaction's kinetic feasibility. The calculated geometries of transition states reveal the precise arrangement of atoms at the peak of the energy barrier, offering insights into how catalysts might lower this barrier. mdpi.com

Similarly, the hydrolysis of carbamates, a crucial process in their environmental degradation and metabolism, has been studied computationally. nih.gov These studies can compare different potential mechanisms, such as concerted versus stepwise pathways, and determine the most energetically favorable route. nih.gov By including explicit solvent molecules in the calculation, the role of water as a reactant and/or a catalyst can be accurately modeled. colab.ws

Computational Design and Prediction of Novel Carbamate Analogues

The principles and tools of computational chemistry are increasingly used for the in silico design and property prediction of novel carbamate analogues. mdpi.com This approach accelerates the discovery of new molecules with desired properties, such as enhanced therapeutic activity or improved material characteristics. ijpsdronline.commdpi.com

Structure-based drug design often employs molecular docking to predict how potential carbamate derivatives will bind to a biological target, such as an enzyme active site. nih.govrsc.org In this process, a library of virtual carbamate compounds is screened by computationally placing each one into the binding site of the target protein. A scoring function then estimates the binding affinity, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov

Beyond simple docking, free energy calculations based on MD simulations can provide more accurate predictions of binding affinity. These methods can help in optimizing a lead compound by suggesting specific structural modifications to improve its interaction with the target. For this compound, such methods could be used to design analogues with modified chain lengths or substitutions to enhance binding to a hypothetical receptor.

Biochemical and Enzymatic Interaction Studies: Mechanistic Insights

Enzyme Inhibition Mechanisms (e.g., Cholinesterases, Monoacylglycerol Lipase)

Carbamates are well-documented inhibitors of serine hydrolases, a broad class of enzymes that includes cholinesterases (such as acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and monoacylglycerol lipase (B570770) (MAGL). The primary mechanism of inhibition by carbamates involves the carbamoylation of the catalytic serine residue within the enzyme's active site.

The general mechanism for the inhibition of cholinesterases by carbamates is considered pseudo-irreversible. This process begins with the nucleophilic attack of the serine oxygen in the enzyme's catalytic triad (B1167595) on the carbonyl carbon of the carbamate (B1207046). This forms a transient tetrahedral intermediate which then collapses, leading to the formation of a carbamylated enzyme and the release of the alcohol or phenol (B47542) leaving group. This carbamylated enzyme is temporarily inactive as the covalent bond is more stable than the acetylated intermediate formed during the hydrolysis of acetylcholine. The enzyme activity is only restored upon the slow hydrolysis of the carbamate-enzyme bond, a process known as decarbamoylation.

Similarly, certain carbamates have been shown to act as irreversible inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of 2-arachidonoylglycerol (B1664049) (2-AG). The inhibitory action also proceeds through the carbamoylation of a serine nucleophile in the MAGL active site. This covalent modification blocks the enzyme's ability to hydrolyze its natural substrates.

While these general mechanisms are established for the carbamate class of compounds, specific kinetic data and inhibitory potency for Ethyl 5-hydroxypentylcarbamate against these enzymes are not available in the public domain.

Kinetics of Enzyme Carbamoylation and Decarbamoylation

The reaction can be represented by the following scheme:

E + I ⇌ E·I → E-C + L k₁/k₋₁ k₂

E-C + H₂O → E + C-OH k₃

Where E is the enzyme, I is the carbamate inhibitor, E·I is the reversible enzyme-inhibitor complex, E-C is the carbamylated enzyme, L is the leaving group, and C-OH is the carbamic acid which subsequently decomposes.

The rate of carbamoylation (k₂) determines how quickly the enzyme is inactivated, while the rate of decarbamoylation (k₃) dictates the duration of the inhibition. For an effective inhibitor, the carbamoylation rate should be high, and the decarbamoylation rate should be low. The kinetics of these processes for this compound have not been specifically reported. General studies on other carbamates indicate that the structure of both the carbamate moiety and the leaving group significantly influences these kinetic parameters.

Molecular Recognition and Binding Interactions with Biological Macromolecules (e.g., Protein Active Sites)

The initial binding and proper orientation of a carbamate inhibitor within the active site of a target enzyme are critical for the subsequent carbamoylation reaction. This molecular recognition is governed by a series of non-covalent interactions between the inhibitor and the amino acid residues of the enzyme's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In the case of cholinesterases, the active site is located at the bottom of a deep and narrow gorge. The binding of inhibitors is often facilitated by interactions with key residues in the catalytic anionic site (CAS) and the peripheral anionic site (PAS). Molecular docking studies with various carbamates have been used to predict their binding modes and to understand the structural basis for their inhibitory activity and selectivity.

For this compound, the ethyl group and the 5-hydroxypentyl chain would be expected to form hydrophobic and potentially hydrogen-bonding interactions within the enzyme's active site. However, without specific molecular modeling or crystallographic data for this compound, the precise nature of these interactions remains speculative.

Biocatalytic Approaches for Carbamate Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and efficient alternative to traditional chemical synthesis. Enzymes can be employed for both the synthesis and transformation of carbamates. For example, lipases are known to catalyze the synthesis of carbamates through aminolysis of carbonates or transesterification-like reactions.

Furthermore, enzymes could potentially be used for the stereoselective synthesis of chiral carbamates or for the regioselective modification of carbamate-containing molecules. The application of biocatalytic methods to this compound, such as the enzymatic resolution of a racemic mixture or the introduction of functional groups, has not been described in the available literature. Research in this area could lead to the development of novel derivatives with improved biological activities.

Mechanistic Studies of Enzyme-Carbamate Adduct Formation

The formation of a covalent adduct between a carbamate inhibitor and its target enzyme is a hallmark of their interaction. The study of these adducts provides direct evidence of the inhibition mechanism and can reveal the specific site of modification within the protein. Mass spectrometry is a powerful analytical technique used to characterize enzyme-carbamate adducts.

In a typical experiment, the enzyme is incubated with the carbamate inhibitor, and the resulting protein is subjected to proteolytic digestion. The resulting peptide mixture is then analyzed by mass spectrometry (e.g., LC-MS/MS). By comparing the mass spectra of the inhibited and uninhibited enzyme digests, it is possible to identify the peptide containing the modified active site serine. The mass increase of this peptide corresponds to the mass of the carbamoyl (B1232498) group that has been transferred from the inhibitor.

Such mechanistic studies provide invaluable information for the rational design of new and more effective enzyme inhibitors. While this methodology is generally applicable, specific mass spectrometric studies on the adduct formed between this compound and its target enzymes have not been reported.

Applications in Chemical Biology and Molecular Probe Development

Design and Synthesis of Carbamate-Based Chemical Probes

The design of chemical probes is a modular process, typically involving a reactive group (or "warhead"), a linker, and a reporter tag (such as a fluorophore or biotin). The carbamate (B1207046) group is highly versatile in this context, primarily utilized as a stable and synthetically accessible linker. nih.govacs.org The structure of Ethyl 5-hydroxypentylcarbamate, featuring a terminal hydroxyl group, presents a convenient handle for further chemical modification, allowing it to be integrated into more complex probe architectures.

The synthesis of carbamates for these purposes can be achieved through several established chemical methodologies:

Reaction with Isocyanates : The most common method involves reacting an alcohol with an isocyanate.

Curtius Rearrangement : This process involves the thermal decomposition of acyl azides to form an isocyanate intermediate, which can then be trapped by an alcohol to yield the carbamate. nih.gov

Use of Carbonates : Activated carbonates, such as those derived from p-nitrophenyl chloroformate, are effective reagents for the alkoxycarbonylation of amines to form carbamates. nih.gov

In probe design, carbamates are valued for their general chemical and proteolytic stability, a feature that enhances the probe's reliability in biological systems. nih.govacs.org This stability ensures the probe remains intact until it reaches its intended target, minimizing off-target signals.

Fluorogenic and Luminescent Probes Incorporating Carbamate Linkers

Carbamate linkers are integral to the design of "smart" fluorogenic probes that remain non-fluorescent (quenched) until they interact with a specific biological stimulus, such as an enzyme. A prominent example is the class of near-infrared (NIR) probes known as cyanine (B1664457) carbamates (CyBams). acs.orgnih.gov

These probes are engineered based on a heptamethine norcyanine scaffold, which is a pH-sensitive fluorophore. acs.orgnih.gov The carbamate linker holds the probe in a non-fluorescent state. Upon enzymatic cleavage of a specific trigger group attached to the carbamate, a self-immolative 1,6-elimination reaction is initiated. acs.orgnih.gov This cascade releases the norcyanine fluorophore, which then becomes protonated in the acidic environments of cellular compartments like lysosomes, leading to a dramatic increase in fluorescence—a "turn-ON" signal. nih.govnih.gov This mechanism allows for high-contrast imaging of enzymatic activity in living cells and organisms. nih.govuconn.edu

The key features of these carbamate-linked probes are their exceptional turn-ON ratios (often exceeding 150-fold) and their operation in the NIR spectrum, which allows for deeper tissue penetration in in-vivo imaging studies. acs.orgnih.gov The design allows for the quantitative assessment of linker cleavage efficiency in complex biological settings, which is valuable for applications such as evaluating the performance of antibody-drug conjugate (ADC) linkers. nih.govacs.org

| Probe Class | Core Scaffold | Activation Mechanism | Key Feature | Reference |

|---|---|---|---|---|

| Cyanine Carbamates (CyBams) | Heptamethine Norcyanine | Enzyme-triggered carbamate cleavage followed by 1,6-elimination and protonation | High turn-ON ratio (~170x); Near-infrared (NIR) emission | acs.orgnih.gov |

| Cyanine Lysosome-Targeting Carbamates (CyLBams) | Tertiary Amine-Containing Norcyanine | Similar to CyBams, but with enhanced cellular uptake and lysosomal accumulation | ~50x brighter signal in cells compared to earlier variants; essential for high-contrast in-vivo imaging | nih.govacs.org |

Application in Activity-Based Protein Profiling (ABPP) and Target Engagement Studies

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that uses reactive chemical probes to assess the functional state of enzymes directly within complex biological systems. nih.govnih.gov Carbamates have emerged as a versatile chemotype for designing activity-based probes (ABPs), particularly for the serine hydrolase enzyme superfamily. nih.govnih.gov

In this context, the carbamate group functions as an electrophilic "warhead" that covalently and irreversibly modifies a nucleophilic residue (typically serine) in the enzyme's active site. nih.govscispace.com Because these probes only react with catalytically active enzymes, ABPP allows for a direct readout of enzyme function, rather than just protein abundance. scispace.combiorxiv.org

ABPP can be used for several key applications:

Target Discovery : Identifying novel enzymes involved in physiological or pathological processes. nih.gov

Inhibitor Screening : Discovering and characterizing enzyme inhibitors.

Target Engagement : Confirming that a drug candidate binds to its intended target in a cellular or in-vivo context. nih.govyoutube.com

Target engagement studies often employ a competitive ABPP format. In this setup, a biological system is treated with a potential inhibitor before being exposed to a broad-spectrum ABP. If the inhibitor binds to the target enzyme, it will block the binding of the ABP, leading to a decrease in the fluorescent or mass spectrometry signal for that specific enzyme. This allows for the quantitative assessment of an inhibitor's potency and selectivity across the proteome. nih.gov The development of clickable carbamate probes (containing an alkyne or azide (B81097) handle for downstream detection) has further enhanced the utility of this approach. nih.gov

Stability and Biodegradation of Carbamate Linkers in Biological Media for Probe Design

The stability of the linker is a critical parameter in the design of any chemical probe. The linker must be sufficiently robust to prevent premature cleavage in biological fluids like plasma, yet susceptible to cleavage by the intended stimulus at the target site. nih.govnih.gov Organic carbamates generally exhibit good chemical stability, particularly in comparison to esters, making them suitable for use as linkers in prodrugs and probes. nih.govacs.org

However, the hydrolytic stability of a carbamate can be finely tuned by altering its chemical structure. researchgate.netnih.gov For example, the rate of cleavage can be controlled by modifying the electronic properties of the phenyl groups in self-immolative linkers. nih.gov Some carbamates are designed to be highly stable, while others, like certain N,N-disubstituted carbamates, show high instability at physiological pH. researchgate.net

In the context of probe design, this tunable stability is a significant advantage. For probes that rely on enzymatic cleavage, the carbamate linker must remain stable in general circulation but be efficiently processed by the target enzyme. nih.govnih.gov Conversely, for self-immolative linkers used in fluorogenic probes, the carbamate is designed to degrade rapidly through an intramolecular cyclization reaction once a triggering group is removed. nih.govnih.gov

The biodegradation of carbamates in microbial systems often begins with hydrolysis of the carbamate's ester or amide bond by enzymes such as carbaryl (B1668338) hydrolases or other esterases. frontiersin.org This enzymatic susceptibility is a key consideration in the design of probes intended for use in complex biological environments.

| Factor | Description | Impact on Probe Design | Reference |

|---|---|---|---|

| pH | Carbamates show relatively high stability at acidic to neutral pH but can undergo base-catalyzed hydrolysis or cyclization at alkaline pH. | Probe must be stable at physiological pH (7.4) but may be designed for cleavage in acidic organelles (e.g., lysosomes). | researchgate.net |

| Substitution | The nature of the substituents on the nitrogen and oxygen atoms significantly affects stability. For example, N,N-disubstituted carbamates can be more stable than monosubstituted ones. | Allows for fine-tuning of the linker's cleavage rate and stability profile. | researchgate.net |

| Enzymatic Action | Carbamates can be substrates for various hydrolases, such as esterases and amidases. | Enables the design of enzyme-activatable probes that are specifically cleaved at the target site. | frontiersin.org |

| Self-Immolative Design | Linkers designed to undergo spontaneous intramolecular cyclization upon a triggering event. The rate can be enhanced by structural modifications (e.g., gem-dimethyl effect). | Crucial for rapid signal generation in fluorogenic probes following enzymatic activation. | nih.govnih.gov |

Applications in Materials Science and Advanced Functional Materials

Integration of Carbamate (B1207046) Moieties in Polymer Chemistry and Polyurethane Research

The carbamate group is the defining linkage in polyurethane (PU) polymers, one of the most versatile classes of plastics. wikipedia.org Traditionally, polyurethanes are synthesized through the polyaddition reaction of diisocyanates and polyols. The resulting polymer chain is characterized by multiple carbamate (urethane) linkages. wikipedia.org

In this context, a bifunctional molecule like Ethyl 5-hydroxypentylcarbamate, possessing a terminal hydroxyl (-OH) group, could theoretically act as a monomer or a chain modifier. Its hydroxyl group can react with an isocyanate monomer, incorporating the pre-existing carbamate group into the polymer structure.

More recently, significant research has focused on non-isocyanate polyurethanes (NIPUs) to mitigate the health risks associated with isocyanate precursors. specificpolymers.comtandfonline.com These alternative routes often involve reactions that form the carbamate linkage during polymerization, such as the reaction between cyclic carbonates and amines or the transcarbamoylation of existing carbamates with polyols. specificpolymers.comgoogle.commdpi.com Organic carbamates can serve as precursors to isocyanates for polyurethane production, representing a potentially safer synthetic pathway. rsc.org Furthermore, carbamate groups are foundational to creating sequence-defined polymers, where monomers are arranged in a precise, controlled order, akin to peptides. acs.orgacs.orgnih.gov This precision allows for the design of advanced materials with highly specific functions. acs.org

| Polymer Type | Key Linkage Group | Typical Monomers | Key Characteristics |

| Polyurethane | Carbamate (-NH-CO-O-) | Diisocyanates, Polyols | High versatility, available as foams, elastomers, solids. wikipedia.org |

| Polyester | Ester (-CO-O-) | Dicarboxylic Acids, Diols | Good mechanical properties, used in fibers and plastics. |

| Polyamide | Amide (-CO-NH-) | Dicarboxylic Acids, Diamines | High strength and durability (e.g., Nylon). |

| Non-Isocyanate Polyurethane (NIPU) | Carbamate (-NH-CO-O-) & Hydroxyl (-OH) | Cyclic Carbonates, Polyamines | Safer synthesis, improved thermal and chemical resistance. specificpolymers.comtandfonline.com |

Development of Low-Molecular-Weight Gelators and Supramolecular Assemblies

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form three-dimensional fibrillar networks, immobilizing the solvent and creating a gel. nih.gov The formation of these supramolecular structures is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

The carbamate functional group is particularly effective in promoting self-assembly due to its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). nih.govmdpi.com This dual capability facilitates the formation of strong, directional hydrogen bonds that are crucial for building the gel network. nih.gov

Research has shown that various carbamate-containing molecules, particularly those derived from carbohydrates and other bio-inspired structures, are excellent gelators for both organic solvents and aqueous solutions. nih.govmdpi.comacs.org The presence of the carbamate moiety often makes these molecules more versatile gelators compared to their ester analogues. nih.gov For instance, a bolaamphiphile featuring carbamate moieties demonstrated the ability to form hydrogels with higher elastic moduli than similar molecules without the carbamate group, indicating that the carbamate function favorably contributes to the supramolecular network. mdpi.com

While this compound has not been specifically studied as an LMWG, its molecular structure possesses the necessary features:

A carbamate group for hydrogen bonding.

A flexible alkyl chain that can participate in hydrophobic and van der Waals interactions.

A terminal hydroxyl group that can form additional hydrogen bonds.

These characteristics suggest its potential to participate in or form supramolecular assemblies under appropriate conditions.

Exploration in Coatings, Resins, and Other Industrial Intermediate Applications

Carbamate-functional polymers and resins are widely used in the coatings industry, particularly for automotive topcoats, due to their exceptional durability, hardness, gloss, and resistance to environmental etch and scratches. paint.orgepo.orggoogle.com These coatings are typically thermosetting, meaning they form a durable, cross-linked network upon curing. The cross-linking is often achieved by reacting the carbamate groups on a polymer backbone with an aminoplast resin, such as a melamine-formaldehyde resin. google.compaint.org

The performance of these coatings is attributed to the formation of stable urethane (B1682113) crosslinks. paint.org Carbamate-functional resins can be synthesized in various forms, including as acrylic polymers, polyesters, or hyperbranched structures, to achieve specific properties like low volatile organic compound (VOC) content and good adhesion. google.compaint.orgepo.orggoogle.com

This compound, with its reactive hydroxyl group, is a suitable candidate to serve as an industrial intermediate or building block for these larger, functional resins. It can be incorporated into a polymer backbone (e.g., acrylic, polyester) through its hydroxyl group, thereby introducing the carbamate functionality into the final resin structure. The general stability of the carbamate linkage is a key feature in these applications. nih.gov

| Coating Property | Contribution of Carbamate Functionality |

| Durability & Weatherability | Formation of stable, irreversible urethane crosslinks upon curing. paint.org |

| Etch Resistance | High resistance to chemical erosion from acid rain and other environmental pollutants. paint.orgepo.org |

| Scratch & Mar Resistance | The robust, cross-linked network provides a hard and resilient surface. paint.org |

| Adhesion | Resin formulation can be optimized to ensure strong intercoat adhesion in multi-layer systems. google.com |

| Low VOC Formulation | Carbamate-functional oligomers can be designed for high-solids or hot-spray applications, reducing solvent use. paint.org |

Novel Bio-based and Biodegradable Carbamate-Containing Materials (e.g., Cellulose (B213188) Carbamates)

In response to growing environmental concerns, there is a strong research focus on developing polymers from renewable resources. tandfonline.com Carbamate chemistry plays a significant role in this field, most notably in the production of cellulose carbamate. Cellulose, the most abundant natural polymer, can be chemically modified with urea (B33335) to produce cellulose carbamate, a derivative that is soluble in aqueous alkali. vtt.finih.gov This process provides a more environmentally friendly alternative to the traditional viscose process for producing regenerated cellulose fibers (rayon), as it avoids the use of hazardous carbon disulfide. ncsu.edu Cellulose carbamate finds applications in fibers, films, sponges, aerogels, and food packaging. vtt.firsc.org

Beyond cellulose, researchers are developing other bio-based polyurethanes and carbamate-containing materials. This often involves synthesizing polyols and other precursors from renewable feedstocks like vegetable oils or sugars. mdpi.comacs.orgresearchgate.net For example, bio-derived polycarbamate resins have been synthesized from soybean oil and cross-linked with bio-derived aldehydes to create non-isocyanate polyurethanes. acs.org

The biodegradability of materials is another critical area of research. While many conventional polyurethanes are not biodegradable, it is possible to design carbamate linkages that are susceptible to cleavage. The hydrolytic stability of a carbamate bond can be tuned by modifying its chemical structure. zacharyhhouston.com This principle is used to create hydrolytically degradable carbamate linkers for applications like controlled drug delivery from hydrogels, where a therapeutic protein is released as the carbamate bond breaks. google.comnih.gov This concept of designing cleavable linkages is central to developing truly biodegradable carbamate-based polymers for a sustainable future.

| Material | Bio-based Origin | Key Features & Applications |

| Cellulose Carbamate | Derived from wood pulp or other cellulosic biomass. ncsu.edu | Alternative to viscose for regenerated fibers; used in films, sponges, and absorbers. vtt.firsc.org |

| Soybean Oil-Based NIPU | Polyols and carbamate resins synthesized from soybean oil. acs.org | Forms coatings with good hardness and solvent resistance; high bio-based content. acs.org |

| PEG-Drug Conjugates | Synthetic polymer (PEG) linked to a drug via a carbamate. | Linker is designed to be hydrolytically degradable for controlled drug release. google.com |

Emerging Research Avenues and Future Directions for Ethyl 5 Hydroxypentylcarbamate Research

Interdisciplinary Approaches for Comprehensive Understanding

A holistic understanding of Ethyl 5-hydroxypentylcarbamate necessitates a convergence of multiple scientific disciplines. The structural attributes of the molecule—a reactive hydroxyl group and a hydrogen-bonding capable carbamate (B1207046) moiety—suggest a wide range of potential interactions and applications that cannot be fully explored from a purely chemical perspective.

Future research will benefit from a synergistic approach combining:

Organic and Polymer Chemistry: To synthesize novel derivatives and polymers where this compound serves as a key monomer or building block.

Biochemistry and Medicinal Chemistry: To investigate the molecule's potential as a scaffold for bioactive agents. The carbamate group is a well-known pharmacophore in numerous approved drugs, and its presence suggests potential interactions with enzymes like cholinesterases or proteases. acs.orgresearchgate.netmdpi.com

Materials Science: To characterize the physical, mechanical, and thermal properties of materials derived from this compound, such as polyurethanes or functional surface coatings.

Computational Chemistry: To model the behavior of this compound, predict its properties, and guide the rational design of new derivatives and materials before their physical synthesis.

By integrating these fields, researchers can move from isolated characterization to a full-spectrum analysis of the molecule's lifecycle, from synthesis to degradation and from molecular properties to bulk material performance.

Development of Next-Generation Sustainable Synthetic Methodologies

The synthesis of carbamates has traditionally relied on hazardous reagents such as phosgene (B1210022) and isocyanates. acs.orgrsc.orgnih.gov A major future direction for this compound research is the development and optimization of green and sustainable synthetic routes. These next-generation methodologies focus on improving safety, reducing waste, and utilizing renewable resources.

Key sustainable approaches include:

Carbon Dioxide (CO₂) Utilization: Leveraging CO₂ as an inexpensive, non-toxic, and renewable C1 source is a highly attractive alternative to phosgene. nih.govacs.org The reaction of an amine, an alcohol, and CO₂ can produce carbamates under catalytic conditions, significantly improving the environmental footprint of the synthesis.

Catalyst-Driven Processes: The use of metal catalysts can enable efficient carbamate synthesis from Boc-protected amines and alcohols, avoiding harsh reagents and improving reaction yields. rsc.org Recent research has demonstrated novel methods for transforming Boc-protected amines into carbamates using simple bases, obviating the need for toxic reagents or metal catalysts entirely. rsc.orgrsc.org

Isocyanate-Free Routes: Developing synthetic pathways that completely avoid the generation and handling of toxic isocyanate intermediates is a critical goal for industrial-scale production and laboratory safety.

| Methodology | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Traditional Methods | Phosgene, Isocyanates, Chloroformates | Well-established, high reactivity | High toxicity, hazardous waste, harsh conditions |

| CO₂ Utilization | Amine, Alcohol, CO₂, Catalyst | Renewable C1 source, non-toxic, environmentally benign | Requires optimization of catalysts and reaction conditions |

| Catalytic Conversion | Boc-Amine, Alcohol, Catalyst/Base | Avoids phosgene/isocyanates, high efficiency, scalability | Catalyst cost and recovery, substrate scope |

Advanced Functionalization for Enhanced Research Utility

The true potential of this compound lies in its capacity for advanced functionalization. The molecule possesses two distinct reactive sites: the terminal hydroxyl group and the N-H bond of the carbamate. Strategic modification of these sites can generate a diverse library of derivatives with tailored properties for specific applications.

Future research will focus on:

Hydroxyl Group Modification: The primary alcohol can be readily converted into a wide range of other functional groups through esterification, etherification, or oxidation. This allows for the attachment of polymers, bioactive molecules, or reporter tags, transforming the compound into a versatile molecular probe or a monomer for advanced polyesters and polyethers.

Carbamate N-H Modification: The nitrogen atom of the carbamate can undergo reactions such as alkylation or arylation. This modification can alter the hydrogen-bonding capabilities, solubility, and electronic properties of the molecule, which is crucial for tuning its performance in materials or its interaction with biological targets.

Bifunctional Polymerization: Utilizing both the hydroxyl group and the carbamate N-H in polymerization reactions can lead to the creation of novel poly(urethane-ester)s or other complex co-polymers with unique architectures and properties.

| Functionalization Site | Reaction Type | Potential Outcome | Example Application |

|---|---|---|---|

| Terminal -OH | Esterification | Attachment of fatty acids, acrylics, or drug molecules | Biodegradable polymers, prodrug synthesis, resin monomers |

| Terminal -OH | Etherification | Introduction of polyethylene (B3416737) glycol (PEG) chains | Improved water solubility, biocompatible coatings |

| Carbamate N-H | N-Alkylation | Modification of H-bonding, steric hindrance | Tuning polymer properties, altering biological activity |

| Both -OH and N-H | Polycondensation | Formation of novel polyurethane derivatives | Development of advanced elastomers, foams, or adhesives |

Exploration of Unconventional Biological and Material Applications

While carbamates are common in pesticides and pharmaceuticals, future research on this compound should explore more unconventional applications that leverage its unique bifunctional nature. researchgate.netresearchgate.netscielo.br

Emerging areas of interest include:

Functional Biomaterials: The compound could serve as a monomer for creating biodegradable and biocompatible polyurethanes. The terminal hydroxyl group provides a site for post-polymerization modification, allowing for the attachment of cell-adhesion peptides or other bioactive moieties to create smart scaffolds for tissue engineering.

Enzyme-Responsive Systems: The carbamate bond can be susceptible to enzymatic cleavage. nih.gov This property could be exploited to design enzyme-responsive materials that degrade or release an active substance (e.g., a drug or a dye) in the presence of specific carbamate-degrading enzymes. nih.gov

Molecular Probes and Sensors: By functionalizing the hydroxyl group with a fluorescent tag, the molecule could be used as a probe to study enzyme activity or as a building block for sensor materials that change their properties upon binding to a target analyte.

Non-Linear Optical (NLO) Materials: Carbamate-functionalized molecules have been investigated for their potential in NLO applications. nih.gov By incorporating this compound into a larger conjugated system, it may be possible to develop new chromophores for use in optical technologies. nih.gov

Computational-Experimental Feedback Loops for Rational Design

To accelerate the discovery and optimization of this compound derivatives, a research paradigm that tightly integrates computational modeling with experimental validation is essential. This feedback loop allows for the rational, predictive design of molecules and materials, saving significant time and resources compared to traditional trial-and-error approaches.

This integrated workflow would involve:

In Silico Design: Using computational tools like Density Functional Theory (DFT) to predict the electronic properties, stability, and reactivity of hypothetical derivatives.

Performance Simulation: Employing molecular dynamics (MD) simulations to model how these derivatives might interact with biological targets (e.g., enzyme active sites) or how they would assemble into a bulk material, predicting properties like binding affinity or polymer glass transition temperature. mdpi.comacs.org

Targeted Synthesis: Synthesizing only the most promising candidates identified through computational screening.

Experimental Validation: Characterizing the synthesized molecules and materials to measure their actual properties.

Model Refinement: Using the experimental data to refine and improve the accuracy of the computational models, creating a more powerful predictive engine for the next cycle of design.

This synergy between theory and practice represents the future of specialized chemical research, enabling a more efficient and targeted exploration of the vast chemical space accessible from a single precursor like this compound.

| Phase | Tools/Methods | Objective | Output |

|---|---|---|---|

| Computational Design | DFT, Molecular Docking | Predict properties and screen virtual libraries of derivatives | A shortlist of high-potential candidate molecules |

| Experimental Synthesis | Organic Synthesis, Polymerization | Physically create the computationally-selected candidates | Purified compounds and materials for testing |

| Experimental Validation | Spectroscopy, Mechanical Testing, Bioassays | Measure the actual performance and properties | Quantitative data on molecule/material behavior |

| Model Refinement | Data Analysis, Algorithm Adjustment | Improve the predictive accuracy of the computational models | Enhanced models for the next design cycle |

Q & A

Q. What validation criteria ensure reproducibility in this compound synthesis protocols?

- Answer :

- Detailed Procedural Records : Specify reaction times, equipment (e.g., Schlenk line for air-sensitive steps), and batch numbers of reagents.

- Cross-Lab Validation : Collaborate with independent labs to replicate yields and purity.

- Open Data Sharing : Deposit synthetic protocols in repositories like Zenodo or ChemRxiv .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.